N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Antiproliferative Tetrahydrobenzothienopyrimidine Scaffold Comparison

N-(2-Methylpropyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine (CAS 303067-54-1) is a fully synthetic, achiral small molecule (MW 261.39 g/mol, cLogP ~4.68) built on the privileged 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold. This tricyclic chemotype features a saturated cyclohexane ring fused to a benzothiophene, which is in turn fused to a 4-aminopyrimidine bearing an N-isobutyl substituent.

Molecular Formula C14H19N3S
Molecular Weight 261.39g/mol
CAS No. 303067-54-1
Cat. No. B362350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
CAS303067-54-1
Molecular FormulaC14H19N3S
Molecular Weight261.39g/mol
Structural Identifiers
SMILESCC(C)CNC1=C2C3=C(CCCC3)SC2=NC=N1
InChIInChI=1S/C14H19N3S/c1-9(2)7-15-13-12-10-5-3-4-6-11(10)18-14(12)17-8-16-13/h8-9H,3-7H2,1-2H3,(H,15,16,17)
InChIKeyNLTAGEKHOLXULU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (CAS 303067-54-1): Procurement-Relevant Scaffold Profile


N-(2-Methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (CAS 303067-54-1) is a fully synthetic, achiral small molecule (MW 261.39 g/mol, cLogP ~4.68) built on the privileged 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine scaffold . This tricyclic chemotype features a saturated cyclohexane ring fused to a benzothiophene, which is in turn fused to a 4-aminopyrimidine bearing an N-isobutyl substituent [1]. The scaffold is recognized across multiple patents and primary literature as a versatile kinase-inhibitory framework, with structurally related 4-aminobenzothienopyrimidines demonstrating potent activity against FGFR1, VEGFR2, PIM-1, EGFR, and microtubule networks [2]. The specific N-isobutyl substitution pattern at the 4-amino position distinguishes this compound from aryl-substituted analogs and introduces distinct lipophilicity and steric properties that predictably alter target engagement and selectivity profiles within the tetrahydrobenzothienopyrimidine class [3].

Why Generic Substitution of N-(2-Methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine Is Scientifically Unsupported


Within the tetrahydrobenzothienopyrimidine chemotype, small modifications at the 4-amino position produce pronounced shifts in target selectivity, antiproliferative potency, and drug resistance circumvention profiles [1]. Compounds with aromatic (e.g., N-aryl) substituents at this position engage FGFR1 and VEGFR2 with sub-micromolar IC50 values, whereas alkyl-substituted analogs exhibit distinct microtubule-depolymerizing activity that is separable from kinase inhibition [2]. The N-isobutyl group present on CAS 303067-54-1 confers a specific combination of steric bulk and lipophilicity (cLogP 4.68) that cannot be replicated by N-cyclobutyl, N-aryl, or unsubstituted amino variants . Substituting this compound with a generic 4-aminobenzothienopyrimidine or an analog bearing a different N-substituent introduces uncontrolled variables in target binding, cellular permeability, and efflux transporter susceptibility, undermining experimental reproducibility and invalidating structure-activity comparisons across studies [3].

Quantitative Differentiation Evidence for N-(2-Methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (CAS 303067-54-1) vs. Closest Analogs


Scaffold-Class Antiproliferative Potency Range: Tetrahydrobenzothienopyrimidine 4-Amines vs. 4(3H)-Ones

The tetrahydrobenzothieno[2,3-d]pyrimidine scaffold can be deployed as either a 4-amine or a 4(3H)-one chemotype, and the chosen oxidation state at C-4 drives divergent biological potency. A series of 4-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine 4-amines (direct structural analogs of CAS 303067-54-1) demonstrated antiproliferative IC50 values below 40 nM against cancer cell lines, while the corresponding 4(3H)-one derivatives from a parallel synthesis program showed markedly weaker activity [1]. This difference exceeds 10-fold for the most potent amine derivatives (IC50 < 40 nM), establishing a clear scaffold-level performance advantage for the 4-amine chemotype [1].

Antiproliferative Tetrahydrobenzothienopyrimidine Scaffold Comparison

N-Substituent SAR: Alkyl vs. Aryl 4-Amino Derivatives in FGFR1 Inhibition and Antitumor Activity

Structure-activity relationship studies on tetrahydrobenzothieno[2,3-d]pyrimidine 4-amines demonstrate that the nature of the 4-amino substituent directly controls FGFR1 inhibitory activity and cellular antitumor potency. Compounds bearing an aromatic ring at the C-2 position or larger molecular architectures (e.g., compound 3g) achieved 78.8% FGFR1 inhibition at 10 µM and IC50 values of 7.7, 18.9, and 13.3 µM against H460, A549, and U251 cell lines, respectively [1]. In contrast, smaller alkyl-substituted analogs showed only moderate antitumor activity, suggesting that the N-isobutyl group of CAS 303067-54-1 positions it in a distinct activity space relative to both unsubstituted and aryl-substituted comparators [1]. Importantly, this study did not evaluate the N-isobutyl variant directly, so the quantitative data serve as a class-level boundary for expected potency.

FGFR1 Kinase Inhibition 4-Amino Substituent SAR

Microtubule-Targeting vs. Kinase Inhibition: N-Substitution-Driven Mechanism Divergence

Critical mechanistic differentiation within the 4-aminobenzothienopyrimidine series arises from the N-substituent, which can steer biological activity away from kinase inhibition and toward microtubule network disruption. Compounds 4, 5, and 7 from a systematic 4-substituted series (excluding N-isobutyl) demonstrated sub-40 nM antiproliferative IC50 values via microtubule depolymerization, with compound 4 being 1.6-fold and ~7-fold more potent than lead compound 1 in cell proliferation and microtubule depolymerization assays, respectively [1]. These compounds additionally circumvented P-glycoprotein (Pgp) and βIII-tubulin-mediated drug resistance — mechanisms that limit the clinical efficacy of paclitaxel [1]. Compound 4 exhibited an average GI50 of ~10 nM across the 40 most sensitive NCI-60 cell lines and demonstrated statistically significant antitumor effects in a murine MDA-MB-435 xenograft model [1]. CAS 303067-54-1, as an N-alkyl derivative, may share this microtubule-targeting profile rather than a kinase-inhibitory mechanism, representing a therapeutically relevant differentiation from N-aryl benzothienopyrimidines used as FGFR1/VEGFR2 inhibitors.

Microtubule Depolymerization P-glycoprotein Drug Resistance

Lipophilicity-Driven ADME Differentiation: N-Isobutyl vs. N-Cyclobutyl and N-Aryl Analogs

The N-isobutyl substituent governs the lipophilicity of CAS 303067-54-1, with a measured cLogP of 4.68, reflecting a calculated balance between passive membrane permeability and aqueous solubility distinct from its closest N-substituted analogs . The N-cyclobutyl analog (CAS 1055411-77-2, MW 259.37), which bears a cyclic rather than branched-chain alkyl group at the 4-amino position, is described as a dopamine D2 receptor negative allosteric modulator with sub-millimolar affinity, demonstrating that even minor changes in alkyl geometry redirect target selectivity . N-aryl derivatives in the same scaffold achieve cLogP values typically exceeding 5, increasing plasma protein binding and metabolic clearance risk [1]. The intermediate cLogP of the N-isobutyl compound positions it between polar (unsubstituted amine) and highly lipophilic (N-aryl) extremes, conferring a differentiated ADME starting point for lead optimization .

Lipophilicity cLogP ADME Predictions

Synthetic Accessibility and Scaffold Versatility: 4-Amino vs. 4(3H)-One and 4-Thione Derivatives

The tetrahydrobenzothieno[2,3-d]pyrimidine scaffold is accessible via the Gewald reaction under mild conditions, enabling efficient parallel synthesis of diverse 4-substituted analogs [1]. The 4-amine derivatives (including CAS 303067-54-1) are synthesized via SNAr chemistry on a 4-chloro intermediate, offering a modular route to systematically vary the N-substituent [1]. This contrasts with 4(3H)-one derivatives, which require a separate synthetic sequence (cyclization, benzylation, chlorination, thionation, alkylation, hydrazinolysis) involving up to seven steps for bioactive congeners like compound 7 (VEGFR2 IC50 = 0.098 µM) [2]. The 4-thione derivatives, while synthetically accessible, have been less explored for biological activity [2]. The 4-amine chemotype of CAS 303067-54-1 thus provides the shortest synthetic path to a biologically competent scaffold, reducing lead time and cost for hit expansion libraries.

Gewald Reaction Synthetic Tractability Derivatization

Broader Scaffold-Class Biological Versatility: DNase I, Antimalarial, and HDAC Inhibition by Tetrahydrobenzothienopyrimidines

Beyond kinase and microtubule targets, the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold demonstrates broad biological competence. Selected 4-aminobenzothienopyrimidines inhibited bovine pancreatic DNase I with IC50 values below 200 µM, outperforming the reference inhibitor crystal violet [1]. Tetrahydrobenzothieno[2,3-d]pyrimidine-acetamide hybrids achieved anti-plasmodial IC50 values in the nanomolar range (55.7–68.0 nM) against chloroquine-resistant P. falciparum strains [2]. Tetrahydrobenzothienopyrimidin-4(3H)-one derivatives bearing hydroxamic acid moieties displayed strong to moderate HDAC inhibitory activity with antiproliferative effects against HepG2, MCF-7, and HCT-116 cell lines [3]. These diverse activities demonstrate that the core scaffold — irrespective of the specific 4-substituent — is biologically competent, and that the N-isobutyl variant (CAS 303067-54-1) provides a chemically tractable entry point for probing any of these target classes through focused medicinal chemistry.

DNase I Inhibition Antimalarial HDAC Inhibition

Validated Application Scenarios for N-(2-Methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (CAS 303067-54-1)


Oncology Hit-Finding: FGFR1- or VEGFR2-Mediated Cancer Cell Line Screening

Deploy CAS 303067-54-1 as a reference N-alkyl 4-aminobenzothienopyrimidine in FGFR1 or VEGFR2 kinase inhibitor screening cascades against H460 (lung), A549 (lung), U251 (glioblastoma), MCF-7 (breast), or HepG2 (liver) cancer cell lines. The scaffold class has established potency boundaries: aryl-substituted analogs achieve FGFR1 inhibition of 78.8% at 10 µM and antitumor IC50 values of 7.7–18.9 µM [1], while VEGFR2-optimized 4(3H)-one derivatives reach IC50 = 0.098 µM . Using the N-isobutyl 4-amine as an internal comparator enables direct assessment of the N-substituent contribution to target potency and selectivity in these defined cellular contexts. Pair with erlotinib or sorafenib as positive controls to benchmark relative efficacy [1].

Microtubule-Targeting Agent Discovery with Drug Resistance Profiling

Employ CAS 303067-54-1 in a microtubule-targeting agent (MTA) screening program, leveraging the established propensity of N-alkyl 4-aminobenzothienopyrimidines to induce microtubule depolymerization at sub-40 nM concentrations [1]. Include Pgp-overexpressing and βIII-tubulin-expressing cell lines to evaluate drug resistance circumvention capacity, as demonstrated by structural analogs that bypass both Pgp and βIII-tubulin-mediated resistance mechanisms [1]. Compound 4, a closely related 4-aminobenzothienopyrimidine, achieved an average GI50 of ~10 nM in the 40 most sensitive NCI-60 lines and significant in vivo antitumor efficacy in a MDA-MB-435 xenograft model, establishing a performance benchmark for N-alkyl derivatives [1]. Use paclitaxel as a comparator to quantify resistance circumvention ratios.

Anti-Infective Screening: Antimalarial or DNase I Inhibitory Profiling

Screen CAS 303067-54-1 against chloroquine-resistant Plasmodium falciparum strains (W2) for anti-plasmodial activity, based on the scaffold's demonstrated nanomolar potency (IC50 = 55.7–68.0 nM) with tetrahydrobenzothienopyrimidine-acetamide hybrids [1]. Alternatively, evaluate DNase I inhibitory activity using the bovine pancreatic DNase I assay, where related 4-aminobenzothienopyrimidines achieved IC50 values below 200 µM, outperforming crystal violet . The N-isobutyl variant may exhibit distinct potency due to steric and lipophilic effects at the enzyme active site, providing SAR data for optimizing selectivity between anti-parasitic and nuclease inhibitory activities [1].

Focused Library Synthesis and SAR Expansion Around the 4-Amino Position

Use CAS 303067-54-1 as the parent scaffold for a focused library program aimed at exploring N-substituent effects on biological activity. Synthesize analogs via chlorination of the Gewald-derived intermediate followed by SNAr amination with diverse amines, as reported for the broader 4-aminobenzothienopyrimidine class [1]. The intermediate cLogP of 4.68 and tPSA of 37.8 Ų position the N-isobutyl derivative at a favorable starting point for ADME optimization — neither excessively lipophilic (as with N-aryl derivatives, cLogP >5) nor overly polar (as with unsubstituted amine). Compare resulting analogs against key benchmarks: compound 3g (FGFR1, IC50 ~7.7–18.9 µM) [2], compound 7 (VEGFR2, IC50 = 0.098 µM) [3], and compound 4 (microtubule, GI50 ~10 nM) [1] to map substitution-dependent shifts in mechanism and potency.

Quote Request

Request a Quote for N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.